molecular formula C12H10N2O2 B1596168 2-(p-Nitrobenzyl)pyridine CAS No. 620-87-1

2-(p-Nitrobenzyl)pyridine

Cat. No.: B1596168
CAS No.: 620-87-1
M. Wt: 214.22 g/mol
InChI Key: YBRDBYGCEIDLBX-UHFFFAOYSA-N
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Description

2-(p-Nitrobenzyl)pyridine is an organic compound with the molecular formula C12H10N2O2. It is characterized by a pyridine ring substituted at the 2-position with a p-nitrobenzyl group. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .

Mechanism of Action

Mode of Action

Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can influence its interaction with its targets.

Biochemical Pathways

It’s known that benzylic compounds can influence a variety of biochemical pathways due to their reactivity . The compound’s ability to undergo reactions such as free radical bromination and nucleophilic substitution could potentially affect pathways involving these types of reactions.

Result of Action

It’s known that the compound can react with dna, forming 7-alkylguanines This suggests that it may have genotoxic effects

Action Environment

The action, efficacy, and stability of 2-(p-Nitrobenzyl)pyridine can be influenced by various environmental factors. For example, the presence of other chemicals can affect the compound’s reactivity and thus its mode of action Additionally, factors such as temperature and pH can influence the compound’s stability and efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Nitrobenzyl)pyridine typically involves the nitration of 2-benzylpyridine. The process begins with the addition of benzylpyridine to sulfuric acid in an ice bath, followed by the dropwise addition of fuming nitric acid while maintaining a temperature below 10°C. The reaction mixture is then allowed to stand at room temperature and subsequently heated in a water bath. The product is isolated by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(p-Nitrobenzyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(p-Aminobenzyl)pyridine, while substitution reactions can introduce various functional groups at the benzyl position .

Scientific Research Applications

2-(p-Nitrobenzyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(p-Nitrobenzyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in research and industrial applications .

Properties

IUPAC Name

2-[(4-nitrophenyl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-14(16)12-6-4-10(5-7-12)9-11-3-1-2-8-13-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRDBYGCEIDLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060725
Record name 2-(4-Nitrobenzyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264486
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

620-87-1
Record name 2-[(4-Nitrophenyl)methyl]pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-((4-nitrophenyl)methyl)-
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Record name 2-(p-Nitrobenzyl)pyridine
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Record name Pyridine, 2-[(4-nitrophenyl)methyl]-
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Record name 2-(4-Nitrobenzyl)pyridine
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Record name 2-((4-Nitrophenyl)methyl)-pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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